Technical Whitepaper: Physicochemical Profiling & Scaffold Analysis of 3-(Indan-5-yl)isoxazol-5-amine
Technical Whitepaper: Physicochemical Profiling & Scaffold Analysis of 3-(Indan-5-yl)isoxazol-5-amine
The following technical guide details the molecular profile, physicochemical characteristics, and synthetic methodology for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (CAS 1020955-13-8).
Executive Summary
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine represents a privileged structural motif in medicinal chemistry, combining the lipophilic, conformationally restricted indane ring with the polar, hydrogen-bond-capable 5-aminoisoxazole core. This specific arrangement—a 3-aryl-5-aminoisoxazole—is frequently utilized as a bioisostere for amide bonds or phenyl rings in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide provides a definitive analysis of its molecular weight, calculated physicochemical properties, and the primary synthetic routes required for its generation in a drug discovery context.
Part 1: Structural Identity & Molecular Metrics
The compound is characterized by an indane (2,3-dihydro-1H-indene) moiety attached to the 3-position of a 1,2-oxazole ring, with a primary amine situated at the 5-position.
Core Identifiers
| Parameter | Data |
| IUPAC Name | 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine |
| Common Name | 5-Amino-3-(5-indanyl)isoxazole |
| CAS Number | 1020955-13-8 |
| Molecular Formula | C₁₂H₁₂N₂O |
| SMILES | NC1=CC(C2=CC3=C(CCC3)C=C2)=NO1 |
Mass Spectrometry Data
Accurate mass determination is critical for validating synthesis and metabolic tracking.
| Mass Type | Value (Da) | Notes |
| Molecular Weight (Average) | 200.24 | Used for molarity calculations. |
| Monoisotopic Mass | 200.0950 | Used for High-Res MS (HRMS) identification. |
| [M+H]⁺ | 201.1023 | Primary ion observed in ESI+ mode. |
| Elemental Analysis | C: 71.98%, H: 6.04%, N: 13.99%, O: 7.99% | Theoretical composition. |
Part 2: Physicochemical Properties (In Silico & Empirical)
The physicochemical profile of this molecule suggests favorable oral bioavailability parameters, balancing the lipophilicity of the indane ring with the polarity of the aminoisoxazole headgroup.
Lipophilicity and Solubility
The indane ring acts as a "grease ball," increasing affinity for hydrophobic pockets, while the 5-aminoisoxazole provides a polar handle for hydrogen bonding.
-
cLogP (Calculated): ~2.1 – 2.4
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Implication: The molecule resides in the optimal range for membrane permeability (LogP < 5) without being excessively insoluble.
-
-
Topological Polar Surface Area (TPSA): ~52 Ų
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Breakdown: Isoxazole Ring (13.1 Ų) + Primary Amine (26.0 Ų) + Ether Oxygen contribution.
-
Implication: A TPSA < 90 Ų strongly correlates with high Blood-Brain Barrier (BBB) penetration, making this scaffold attractive for CNS targets.
-
Lipinski's Rule of Five Compliance
| Rule | Status | Value |
| MW < 500 | Pass | 200.24 |
| LogP < 5 | Pass | ~2.3 |
| H-Bond Donors < 5 | Pass | 1 (Primary amine -NH₂) |
| H-Bond Acceptors < 10 | Pass | 3 (Ring N, Ring O, Amine N) |
Part 3: Synthetic Methodology
The most robust route to 3-aryl-5-aminoisoxazoles involves the condensation of a
Retrosynthetic Analysis
The molecule is disassembled into two key precursors:
-
Hydroxylamine hydrochloride (The nitrogen/oxygen source).
-
3-(2,3-dihydro-1H-inden-5-yl)-3-oxopropanenitrile (The carbon scaffold).
Detailed Protocol: The -Ketonitrile Route
Note: This protocol is adapted from standard methodologies for 5-aminoisoxazole synthesis [1, 2].
Step 1: Preparation of the
-
Reagents: 5-Acetylindane, Acetonitrile, Sodium Hydride (NaH).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Suspend NaH (1.5 eq) in THF at 0°C.
-
Add acetonitrile (1.2 eq) dropwise; stir for 15 min.
-
Add 5-acetylindane (1.0 eq) slowly.
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Reflux for 4 hours. The solution will thicken as the enolate forms.
-
Quench with water, acidify to pH 4, and extract with Ethyl Acetate.
-
Mechanistic Insight: The acetonitrile anion attacks the ester/ketone carbonyl. (Note: For acetylindane, a Claisen-type condensation using diethyl carbonate followed by cyanolysis is also possible, but direct condensation with acetonitrile anion is more direct).
-
Step 2: Cyclization to 3-(Indan-5-yl)isoxazol-5-amine
-
Reagents:
-ketonitrile (from Step 1), Hydroxylamine Hydrochloride ( ), Sodium Hydroxide. -
Solvent: Ethanol/Water (1:1).
-
Procedure:
-
Dissolve the
-ketonitrile in EtOH. -
Add
(1.2 eq). -
Adjust pH to ~7.5–8.0 using NaOH (Critical Step).
-
Reflux for 3–6 hours.
-
Cool to precipitate the product. Recrystallize from Ethanol.
-
Regioselectivity Control (Critical Mechanism)
The reaction of
-
Pathway A (Desired): Nitrogen attacks the ketone carbonyl first
Oxime formation Oxygen attacks the nitrile carbon 5-amino-3-aryl isoxazole . -
Pathway B (Undesired): Nitrogen attacks the nitrile first
Amidoxime Oxygen attacks ketone 3-amino-5-aryl isoxazole .
Control Strategy: Under neutral-to-slightly basic conditions (pH 7–8) and elevated temperatures, Pathway A is kinetically favored for
Visualization of Synthesis Workflow
Caption: Figure 1: Synthetic pathway prioritizing the 5-amino regiochemistry via beta-ketonitrile intermediate.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic Indane) and 220 nm (Amide/Amine absorption).
-
Retention Time Prediction: Due to the indane group, expect elution late in the gradient (approx. 6–7 min in a 10 min run).
NMR Validation (¹H NMR in DMSO-d₆)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Isoxazole C4-H | ~5.1 – 5.4 ppm | Singlet | 1H | Characteristic of 5-amino isoxazoles. |
| Amine -NH₂ | ~6.5 – 7.0 ppm | Broad Singlet | 2H | Exchangeable with |
| Indane Aromatic | ~7.2 – 7.6 ppm | Multiplet | 3H | Indane phenyl ring protons. |
| Indane Benzylic | ~2.8 – 2.9 ppm | Triplet/Multiplet | 4H | C1 and C3 of indane. |
| Indane Bridge | ~2.0 – 2.1 ppm | Quintet | 2H | C2 of indane. |
Part 5: Biological Relevance (Scaffold Analysis)
The 3-(Indan-5-yl)-1,2-oxazol-5-amine structure is not merely a random chemical entity; it is a "privileged scaffold" often screened against specific protein families.
Potential Targets
-
Kinase Inhibition: The 5-aminoisoxazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The indane group occupies the hydrophobic pocket (Gatekeeper region).
-
GPCR Modulation: Similar scaffolds have shown affinity for Adenosine receptors and Glutamate receptors.
-
FAAH Inhibitors: Indane-isoxazole derivatives have appeared in patent literature regarding Fatty Acid Amide Hydrolase (FAAH) inhibition, relevant for pain and anxiety management [4].
Pharmacophore Map
Caption: Figure 2: Pharmacophore mapping highlighting the dual nature of the scaffold (Hydrophobic tail + Polar head).
References
-
Johnson, L., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1] [Link]
-
PubChem. (2025).[2][3] Compound Summary: 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine.[4] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2021). "Synthesis of Isoxazole Derivatives." Molecules. Retrieved from [Link]
Sources
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. PubChemLite - 3-(2,3-dihydro-1h-inden-5-yl)-1,2-oxazol-5-amine (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1020955-13-8|3-(2,3-Dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine|BLD Pharm [bldpharm.com]
